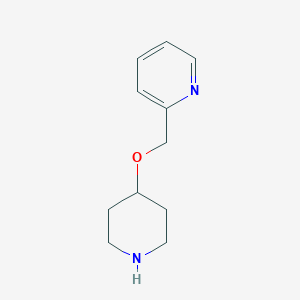

2-((Piperidin-4-yloxy)methyl)pyridine

Description

Properties

IUPAC Name |

2-(piperidin-4-yloxymethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-2-6-13-10(3-1)9-14-11-4-7-12-8-5-11/h1-3,6,11-12H,4-5,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITOWWMNWQAMHSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OCC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-((Piperidin-4-yloxy)methyl)pyridine

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-((Piperidin-4-yloxy)methyl)pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The core of this molecule features a pyridine ring linked to a piperidine moiety through an ether linkage, a scaffold present in numerous biologically active compounds. This document details a robust synthetic pathway, outlines rigorous characterization methodologies, and discusses the scientific rationale behind the experimental choices. It is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.

Introduction: The Significance of the Pyridine-Piperidine Ether Scaffold

The confluence of a pyridine and a piperidine ring within a single molecular entity creates a pharmacophore with considerable potential in drug design. The pyridine ring, a six-membered aromatic heterocycle, is a common feature in a vast array of pharmaceuticals, valued for its ability to engage in hydrogen bonding and its metabolic stability.[1] The piperidine scaffold, a saturated six-membered heterocycle, is also a privileged structure in medicinal chemistry, often imparting favorable pharmacokinetic properties such as improved solubility and bioavailability.[2] The ether linkage provides a flexible yet stable connection between these two key heterocyclic systems.

The target molecule, this compound, serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications, including but not limited to CNS disorders, inflammation, and infectious diseases.[2][3] Understanding its synthesis and characterization is therefore of paramount importance for its effective utilization in drug discovery programs.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of this compound points towards a Williamson ether synthesis as the key bond-forming step. This well-established reaction involves the coupling of an alkoxide with an alkyl halide.[4][5] In this case, the bond between the piperidin-4-oxy group and the pyridin-2-ylmethyl moiety can be disconnected, leading to two potential synthetic routes.

However, to avoid the self-condensation of 2-(hydroxymethyl)pyridine and to utilize a more readily available starting material, the most judicious approach involves the reaction of the alkoxide of 4-hydroxypiperidine with 2-(chloromethyl)pyridine. A critical consideration in this pathway is the nucleophilicity of the piperidine nitrogen, which can compete with the desired O-alkylation. Therefore, a protection-deprotection strategy for the piperidine nitrogen is essential for a clean and high-yielding synthesis. The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose due to its stability under the basic conditions of the ether synthesis and its facile removal under acidic conditions.

Experimental Protocols

Synthesis of tert-butyl 4-((pyridin-2-yl)methoxy)piperidine-1-carboxylate (3)

This protocol details the synthesis of the N-Boc protected intermediate via a Williamson ether synthesis.

Step-by-Step Methodology:

-

Preparation of the Alkoxide: To a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (1) (1.0 eq.) in a suitable anhydrous aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases, indicating the complete formation of the alkoxide.

-

Addition of the Alkyl Halide: Cool the reaction mixture back to 0 °C and add a solution of 2-(chloromethyl)pyridine hydrochloride (2) (1.1 eq.) in the same anhydrous solvent dropwise. Note: It is crucial to use the hydrochloride salt with a suitable base or to neutralize it prior to the reaction to generate the free base of 2-(chloromethyl)pyridine in situ. Alternatively, the free base can be prepared separately and used directly.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired N-Boc protected intermediate (3) as a pure compound.

Synthesis of this compound (4)

This protocol describes the deprotection of the N-Boc group to yield the final target compound.

Step-by-Step Methodology:

-

Deprotection: Dissolve the purified tert-butyl 4-((pyridin-2-yl)methoxy)piperidine-1-carboxylate (3) (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

-

Acid Addition: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (4M in dioxane), to the solution at room temperature.

-

Reaction Monitoring: Stir the reaction mixture for 1-4 hours. Monitor the deprotection by TLC until the starting material is fully consumed.

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

-

Neutralization and Extraction: Dissolve the residue in water and basify with a suitable base (e.g., 1M NaOH or saturated NaHCO₃ solution) to a pH of >10. Extract the aqueous layer with an organic solvent such as DCM or ethyl acetate.

-

Final Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound (4) . Further purification by distillation or crystallization may be performed if necessary.

Characterization of this compound

A thorough characterization of the synthesized compound is crucial to confirm its identity, purity, and structure. The following analytical techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.[6][7]

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine and piperidine protons. The methylene protons of the -CH₂-O- group should appear as a singlet, while the protons on the piperidine ring will exhibit complex splitting patterns due to their diastereotopic nature.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The chemical shifts of the pyridine carbons will be in the aromatic region, while the piperidine and methylene carbons will be in the aliphatic region.

| Predicted ¹H and ¹³C NMR Data | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Pyridine C2-CH₂ | ~4.6 | ~72 |

| Piperidine C4-H | ~3.5 | ~75 |

| Pyridine C6-H | ~8.5 | ~149 |

| Pyridine C3, C5-H | ~7.2-7.8 | ~121-137 |

| Pyridine C4-H | ~7.7 | ~136 |

| Piperidine C2, C6-H (axial & equatorial) | ~2.6-3.1 | ~45 |

| Piperidine C3, C5-H (axial & equatorial) | ~1.5-2.0 | ~31 |

| Piperidine N-H | Broad singlet | - |

Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[8][9]

| Characteristic IR Absorption Bands | Frequency (cm⁻¹) | Vibrational Mode |

| N-H Stretch (piperidine) | 3300-3500 (broad) | Stretching |

| C-H Stretch (aromatic) | 3000-3100 | Stretching |

| C-H Stretch (aliphatic) | 2850-3000 | Stretching |

| C=C, C=N Stretch (pyridine ring) | 1400-1600 | Stretching |

| C-O-C Stretch (ether) | 1050-1150 | Stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.[10][11]

-

Electrospray Ionization (ESI-MS): This soft ionization technique is expected to show a prominent protonated molecular ion peak [M+H]⁺.

-

High-Resolution Mass Spectrometry (HRMS): HRMS will provide the exact mass of the molecular ion, which can be used to confirm the elemental composition of the synthesized compound.

Visualization of Workflows

Synthetic Workflow Diagram

Caption: Synthetic pathway for this compound.

Characterization Workflow Diagram

Caption: Analytical workflow for structural confirmation.

Conclusion

This technical guide has detailed a practical and efficient synthetic route for the preparation of this compound, a molecule of considerable interest to the medicinal chemistry community. The described protocol, centered around a Williamson ether synthesis with a robust protection-deprotection strategy, is scalable and reproducible. The comprehensive characterization workflow, employing NMR, IR, and MS techniques, ensures the unambiguous confirmation of the final product's structure and purity. The insights and methodologies presented herein are intended to empower researchers to synthesize and utilize this valuable scaffold in the pursuit of novel therapeutic agents.

References

-

Exploring Scaffold Hopping for Novel 2-(Quinolin-4-yloxy)acetamides with Enhanced Antimycobacterial Activity - NIH. (2024). Retrieved from [Link]

-

A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC - PubMed Central. (n.d.). Retrieved from [Link]

- Method for preparing 4-[(4-chlorophenyl) (2-pyridyl) methoxy] piperidine - Google Patents. (n.d.).

-

The Williamson Ether Synthesis - Master Organic Chemistry. (2014). Retrieved from [Link]

-

Correlations of the Infrared Spectra of Some Pyridines | The Journal of Physical Chemistry. (n.d.). Retrieved from [Link]

-

Rapid quantitative 1H–13C two-dimensional NMR with high precision - PMC - NIH. (n.d.). Retrieved from [Link]

-

Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold - ResearchGate. (n.d.). Retrieved from [Link]

-

Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and The - DergiPark. (2019). Retrieved from [Link]

-

Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters - PubMed. (n.d.). Retrieved from [Link]

-

Williamson ether synthesis – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]

-

2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, (S)- | C17H19ClN2O | CID - PubChem. (n.d.). Retrieved from [Link]

- Synthesis method of 2-[(-4-chlorophenyl)(4-piperidinyl-oxy)methyl]pyridine having single optical isomer - Google Patents. (n.d.).

-

Predicted GC-MS Spectrum - Piperidine GC-MS (Non-derivatized) - 70eV, Positive (HMDB0034301). (n.d.). Retrieved from [Link]

-

[1H, 13C]-HSQC NMR Spectrum (2D, 500 MHz, H2O, experimental) (HMDB0000225). (n.d.). Retrieved from [Link]

-

Infrared spectroscopy of pyridine adsorption (Py-IR) profiles of Ni/SiO2, Ni12P5/SiO2 and Ni2P/SiO2 catalysts. … - ResearchGate. (n.d.). Retrieved from [Link]

-

Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed. (2018). Retrieved from [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. (2025). Retrieved from [Link]

-

Piperidine - Wikipedia. (n.d.). Retrieved from [Link]

-

Organic Chemistry Williamson Ether Synthesis - University of Richmond. (n.d.). Retrieved from [Link]

-

Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - DiVA. (n.d.). Retrieved from [Link]

-

Piperidine Synthesis. - DTIC. (2025). Retrieved from [Link]

-

THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2 - Canadian Science Publishing. (n.d.). Retrieved from [Link]

-

The Chromenopyridine Scaffold: A Privileged Platform in Drug Design - MDPI. (n.d.). Retrieved from [Link]

-

Piperine mass fragments: possible structures of major mass spectral... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

-

Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose - MDPI. (n.d.). Retrieved from [Link]

-

Unit 4 Pyridine | PDF - Slideshare. (n.d.). Retrieved from [Link]

-

Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors - PubMed. (2021). Retrieved from [Link]

-

Infrared Spectra of the 1-Pyridinium (C5H5NH+) Cation and Pyridinyl (C5H5NH and 4-C5H6N) Radicals Isolated in Solid para-Hydrogen | The Journal of Physical Chemistry A. (n.d.). Retrieved from [Link]

-

15.3: The Williamson Ether Synthesis - Chemistry LibreTexts. (2020). Retrieved from [Link]

-

Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile - Wordpress. (n.d.). Retrieved from [Link]

Sources

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sarchemlabs.com [sarchemlabs.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Rapid quantitative 1H–13C two-dimensional NMR with high precision - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2-((Piperidin-4-yloxy)methyl)pyridine Derivatives

Foreword: The Strategic Imperative of Physicochemical Profiling in Modern Drug Discovery

In the landscape of contemporary drug discovery, the adage "fail fast, fail cheap" has become a guiding principle. A significant contributor to the high attrition rates of drug candidates in late-stage development is the emergence of undesirable physicochemical properties that hinder optimal pharmacokinetic performance. The 2-((Piperidin-4-yloxy)methyl)pyridine scaffold has garnered considerable attention as a privileged structure in medicinal chemistry, notably as a key intermediate in the synthesis of antihistaminic agents like Bepotastine.[1][2] This guide provides an in-depth exploration of the critical physicochemical properties of this class of molecules, offering a framework for researchers, scientists, and drug development professionals to rationally design and select candidates with a higher probability of clinical success. We will delve into the causality behind experimental choices, provide actionable protocols, and explore the nuanced interplay between chemical structure and biological behavior.

I. The Physicochemical Trinity: Solubility, Lipophilicity, and Ionization State

The journey of a drug from administration to its site of action is a complex odyssey governed by a delicate balance of its intrinsic physicochemical properties. For the this compound series, three key parameters form the cornerstone of their drug-like potential: aqueous solubility, lipophilicity, and the extent of ionization (pKa).

A. Aqueous Solubility: The Gateway to Bioavailability

A compound must first dissolve in the aqueous milieu of the gastrointestinal tract to be absorbed into systemic circulation. Poor aqueous solubility is a primary hurdle in oral drug development. For the this compound derivatives, the interplay of the basic pyridine and piperidine nitrogens with the often lipophilic aromatic substituents dictates their solubility profile.

Expert Insight: When assessing solubility, it is crucial to distinguish between kinetic and thermodynamic measurements.[3][4] Kinetic solubility is a high-throughput screening method that provides an early indication of a compound's dissolution characteristics from a DMSO stock solution.[1] In contrast, thermodynamic solubility represents the true equilibrium solubility of a solid compound in a given solvent and is the gold standard for late-stage preclinical development.[5][6]

Table 1: Physicochemical Properties of Representative this compound Derivatives

| Derivative (R) | Molecular Formula | Molecular Weight ( g/mol ) | Predicted pKa | Calculated logP | Aqueous Solubility (Thermodynamic, µg/mL at pH 7.4) |

| H | C₁₂H₁₈N₂O | 206.28 | 9.5 | 1.8 | ~150 |

| 4-Chloro | C₁₂H₁₇ClN₂O | 240.73 | 9.71[7] | 2.5 | ~50 |

| 4-Fluoro | C₁₂H₁₇FN₂O | 224.28 | 9.6 | 2.0 | ~100 |

| 4-Methoxy | C₁₃H₂₀N₂O₂ | 236.31 | 9.8 | 1.7 | ~180 |

| 4-Cyano | C₁₃H₁₇N₃O | 231.29 | 9.2 | 1.5 | ~250 |

B. Lipophilicity (logP/logD): Navigating the Cellular Maze

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a double-edged sword. A sufficient degree of lipophilicity is essential for a drug to permeate cellular membranes and reach its target. However, excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity. The most common measures of lipophilicity are the partition coefficient (logP) and the distribution coefficient (logD).[10][11]

Expert Insight: For ionizable compounds like the this compound derivatives, logD is a more physiologically relevant parameter than logP.[7] logP describes the partitioning of the neutral species, while logD accounts for both the neutral and ionized forms at a specific pH. Given that the pH of biological compartments varies, understanding the logD profile across a pH range is critical for predicting in vivo behavior.[11]

C. Ionization Constant (pKa): The pH-Dependent Chameleon

The pKa is the pH at which a molecule is 50% ionized and 50% in its neutral form. The basicity of the piperidine and pyridine nitrogens in the core scaffold means these compounds will be protonated to varying degrees at physiological pH. The ionization state significantly influences solubility, permeability, and target binding.

Expert Insight: The pKa of these derivatives can be reliably determined using potentiometric titration.[9][12] This technique involves the gradual addition of an acid or base to a solution of the compound and monitoring the resulting pH changes. The inflection point of the titration curve corresponds to the pKa. It is imperative to control the ionic strength and temperature during the experiment to ensure accurate and reproducible results.[12]

II. Structure-Property Relationships (SPR): A Medicinal Chemist's Compass

Systematic modification of the substituents on the this compound scaffold allows for the fine-tuning of its physicochemical properties. Understanding these structure-property relationships is paramount for rational drug design.

-

Aromatic Substitution: The nature and position of substituents on the phenyl ring (if present) or pyridine ring have a profound impact.

-

Electron-withdrawing groups (e.g., -Cl, -F, -CN) generally increase lipophilicity (higher logP) and can slightly decrease the pKa of the pyridine nitrogen through inductive effects. The increased lipophilicity often leads to lower aqueous solubility.

-

Electron-donating groups (e.g., -OCH₃) can have a more complex effect. While they may slightly increase the pKa, their impact on lipophilicity and solubility is less predictable and depends on their hydrogen bonding capacity.

-

-

Piperidine Substitution: N-alkylation of the piperidine ring will increase lipophilicity and may influence the pKa of the piperidine nitrogen.

III. Experimental Protocols: A Guide to Self-Validating Systems

The trustworthiness of physicochemical data hinges on the robustness of the experimental protocols. The following are detailed, step-by-step methodologies for determining the key properties of this compound derivatives.

A. Synthesis of this compound Derivatives

A general synthetic route to this class of compounds can be achieved through a nucleophilic substitution reaction.

Sources

- 1. inventivapharma.com [inventivapharma.com]

- 2. mdpi.com [mdpi.com]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. enamine.net [enamine.net]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. In-vitro Thermodynamic Solubility [protocols.io]

- 7. enamine.net [enamine.net]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. LogP / LogD shake-flask method [protocols.io]

- 11. acdlabs.com [acdlabs.com]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis of a Key Bepotastine Intermediate: A Technical Guide to the Mechanism and Stereocontrolled Formation of 2-((Piperidin-4-yloxy)methyl)pyridine

Introduction

Bepotastine, a second-generation histamine H1 receptor antagonist, is a widely used therapeutic agent for the treatment of allergic rhinitis and urticaria.[][2] Its efficacy and safety profile are intrinsically linked to its specific stereochemistry, with the (S)-enantiomer exhibiting the desired pharmacological activity.[3] A critical step in the synthesis of Bepotastine is the formation of the key intermediate, 2-((Piperidin-4-yloxy)methyl)pyridine. This guide provides an in-depth technical analysis of the mechanism of action for the synthesis of this intermediate, focusing on the underlying chemical principles, stereochemical control, and practical experimental considerations for researchers and professionals in drug development.

The core of this synthesis lies in the formation of an ether linkage, a reaction elegantly accomplished through a variation of the Williamson ether synthesis. This guide will dissect this reaction, explore the two primary strategies for achieving the requisite (S)-stereochemistry—chiral resolution and asymmetric synthesis—and provide detailed experimental protocols.

Core Synthesis and Mechanism: A Modified Williamson Ether Synthesis

The formation of this compound involves the coupling of a (4-chlorophenyl)(pyridin-2-yl)methanol derivative with a 4-hydroxypiperidine derivative. This transformation is a classic example of the Williamson ether synthesis, an SN2 reaction that is a cornerstone of organic chemistry for the formation of ethers.[4]

The overall reaction can be depicted as follows:

Figure 1: General schematic of the synthesis of this compound.

The SN2 Mechanism in Detail

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The key steps are:

-

Deprotonation: A strong base is used to deprotonate the hydroxyl group of 4-hydroxypiperidine, forming a more nucleophilic alkoxide ion. The choice of base is critical to ensure complete deprotonation without promoting side reactions. Common bases used in this context include sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).

-

Nucleophilic Attack: The newly formed piperidin-4-oxide anion acts as a potent nucleophile. It attacks the electrophilic carbon atom of the (4-chlorophenyl)(pyridin-2-yl)methyl moiety, which bears a good leaving group (e.g., a halide or a sulfonate ester). This attack occurs from the backside of the carbon-leaving group bond, leading to an inversion of stereochemistry at the chiral center if one is present.

-

Displacement: In a concerted step, as the new carbon-oxygen bond forms, the bond between the carbon and the leaving group breaks, and the leaving group departs.

Figure 2: Step-wise mechanism of the Williamson ether synthesis for the formation of the Bepotastine intermediate.

Critical Parameters and Potential Side Reactions

-

Choice of Leaving Group: The efficiency of the SN2 reaction is highly dependent on the nature of the leaving group. Halides (Cl, Br, I) and sulfonate esters (tosylates, mesylates) are commonly employed.

-

Solvent: Aprotic polar solvents, such as dimethylformamide (DMF) or acetonitrile, are typically used to dissolve the reactants and facilitate the SN2 reaction.

-

Temperature: The reaction temperature needs to be carefully controlled. Higher temperatures can favor the competing E2 elimination reaction, leading to the formation of an undesired alkene byproduct.

-

Steric Hindrance: As with all SN2 reactions, steric hindrance around the electrophilic carbon can impede the reaction.

Stereochemical Control: The Path to the (S)-Enantiomer

The pharmacological activity of Bepotastine resides in its (S)-enantiomer. Therefore, controlling the stereochemistry during the synthesis of the this compound intermediate is of paramount importance. Two primary strategies are employed in industrial and laboratory settings: chiral resolution and asymmetric synthesis.

Chiral Resolution of the Racemic Intermediate

This classic approach involves the synthesis of the racemic mixture of this compound followed by the separation of the enantiomers. This is typically achieved by reacting the racemic base with a chiral acid to form diastereomeric salts, which have different physical properties (e.g., solubility) and can be separated by fractional crystallization.

A commonly used resolving agent is L-(+)-tartaric acid.[5] The (S)-enantiomer of the piperidine derivative forms a less soluble salt with L-(+)-tartaric acid, allowing for its selective crystallization.

Experimental Protocol: Chiral Resolution with L-(+)-Tartaric Acid

-

Dissolution: Dissolve the racemic this compound in a suitable solvent, such as ethanol or a mixture of ethanol and water.

-

Addition of Resolving Agent: Add a solution of L-(+)-tartaric acid (typically 0.5 to 1.0 molar equivalents) to the solution of the racemic base.

-

Crystallization: Allow the mixture to stand at a controlled temperature (often room temperature or below) to facilitate the crystallization of the less soluble diastereomeric salt, (S)-2-((Piperidin-4-yloxy)methyl)pyridine-L-tartrate.

-

Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent to remove any adhering mother liquor containing the more soluble (R)-enantiomer salt.

-

Liberation of the Free Base: Treat the isolated diastereomeric salt with a base (e.g., sodium hydroxide solution) to neutralize the tartaric acid and liberate the enantiomerically enriched (S)-2-((Piperidin-4-yloxy)methyl)pyridine.

-

Extraction and Purification: Extract the free base with an organic solvent, dry the organic layer, and concentrate it to obtain the desired (S)-enantiomer. The optical purity can be determined by chiral HPLC.[6]

Figure 3: Workflow for the chiral resolution of this compound.

Asymmetric Synthesis

An alternative and often more efficient approach is asymmetric synthesis, where the desired stereocenter is introduced selectively. In the context of this Bepotastine intermediate, this is most commonly achieved by the asymmetric reduction of the precursor ketone, (4-chlorophenyl)(pyridin-2-yl)methanone, to the chiral alcohol, (S)-(4-chlorophenyl)(pyridin-2-yl)methanol. This enantiomerically pure alcohol is then used in the Williamson ether synthesis, transferring its stereochemistry to the final intermediate.

This asymmetric reduction can be accomplished using chiral catalysts, such as those based on ruthenium or rhodium complexes with chiral ligands, or through biocatalysis using enzymes like alcohol dehydrogenases.[7]

Experimental Protocol: Asymmetric Synthesis via Ketone Reduction

-

Asymmetric Reduction: In a suitable reactor, dissolve (4-chlorophenyl)(pyridin-2-yl)methanone in an appropriate solvent. Add a chiral catalyst system (e.g., a pre-formed chiral metal complex or an in-situ generated one) under an inert atmosphere. Pressurize the reactor with hydrogen gas and stir the reaction at a controlled temperature until the reduction is complete.

-

Work-up and Isolation: After the reaction, carefully vent the hydrogen gas. Work up the reaction mixture to remove the catalyst and isolate the crude (S)-(4-chlorophenyl)(pyridin-2-yl)methanol. The enantiomeric excess (e.e.) of the alcohol should be determined using chiral chromatography.

-

Activation of the Alcohol: The hydroxyl group of the chiral alcohol needs to be converted into a good leaving group. This can be achieved by reacting it with a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride) in the presence of a base, or by converting it to a halide.

-

Williamson Ether Synthesis: React the activated chiral alcohol with the deprotonated 4-hydroxypiperidine as described in the general mechanism section. As the SN2 reaction proceeds with inversion of configuration, if the alcohol is activated without breaking the C-O bond (e.g., conversion to a sulfonate), the stereochemistry at the chiral center is retained in the final product.

-

Purification: Purify the resulting (S)-2-((Piperidin-4-yloxy)methyl)pyridine by chromatography or crystallization.

Figure 4: Workflow for the asymmetric synthesis of (S)-2-((Piperidin-4-yloxy)methyl)pyridine.

| Parameter | Chiral Resolution | Asymmetric Synthesis |

| Theoretical Max. Yield | 50% (for the desired enantiomer) | 100% |

| Atom Economy | Lower, as one enantiomer is often discarded or requires a separate racemization and recycling process. | Higher, as it avoids the formation of the unwanted enantiomer. |

| Process Simplicity | Can be operationally simpler if a suitable resolving agent and crystallization conditions are found. | Often requires more specialized and sensitive catalysts or enzymes, and more stringent reaction conditions. |

| Cost | The cost of the resolving agent and potential loss of half of the material can be significant. | Chiral catalysts or enzymes can be expensive, but high turnover numbers can make it cost-effective at scale. |

| Scalability | Large-scale crystallizations can sometimes be challenging to control and reproduce. | Can be more readily scalable, especially with well-defined catalytic systems. |

Table 1: Comparison of Chiral Resolution and Asymmetric Synthesis for the preparation of (S)-2-((Piperidin-4-yloxy)methyl)pyridine.

Characterization of this compound

Proper characterization of the synthesized intermediate is crucial to ensure its identity and purity before proceeding to the next step in the synthesis of Bepotastine.

| Property | Value |

| Molecular Formula | C₁₇H₁₉ClN₂O[][8] |

| Molecular Weight | 302.8 g/mol [][8] |

| CAS Number (S)-enantiomer | 201594-84-5[][8] |

| CAS Number (Racemate) | 122368-54-1[9] |

| Appearance | Pale yellow to dark yellow oil[] |

| Solubility | Slightly soluble in chloroform and methanol[] |

Table 2: Physical and Chemical Properties of this compound.

Spectroscopic Data (Expected)

-

¹H NMR:

-

Aromatic protons of the pyridine and chlorophenyl rings (multiple signals in the range of ~7.0-8.5 ppm).

-

A singlet for the methine proton (-CH(O)-) around 5.0-5.5 ppm.

-

Signals for the piperidine ring protons, including the -CH-O- proton and the -CH₂-N- protons, in the range of ~1.5-3.5 ppm.

-

-

¹³C NMR:

-

Aromatic carbons in the range of ~120-160 ppm.

-

The methine carbon (-CH(O)-) around 75-85 ppm.

-

Carbons of the piperidine ring in the range of ~30-70 ppm.

-

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) would be expected at m/z 302.1, with an isotopic pattern characteristic of a compound containing one chlorine atom (M+2 peak at ~33% intensity of the M⁺ peak).

-

Infrared (IR) Spectroscopy:

-

C-O-C stretching vibrations for the ether linkage around 1050-1150 cm⁻¹.

-

Aromatic C-H and C=C stretching vibrations.

-

C-Cl stretching vibration.

-

Conclusion

The synthesis of this compound is a critical step in the production of the antihistamine Bepotastine. A thorough understanding of the underlying Williamson ether synthesis mechanism, including the role of reagents and potential side reactions, is essential for process optimization. Furthermore, the control of stereochemistry is paramount, and both chiral resolution and asymmetric synthesis offer viable, albeit different, approaches to obtaining the desired (S)-enantiomer. The choice between these methods will depend on factors such as scale, cost, and available expertise. This guide provides a foundational understanding for researchers and drug development professionals to make informed decisions in the synthesis of this important pharmaceutical intermediate.

References

-

PubChem. (n.d.). 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, (S)-. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-((4-Chlorophenyl)(4-piperidinyloxy)methyl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

- Tang, W., & Zhang, X. (2016). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. Organic Letters, 18(19), 5034–5037.

-

ResearchGate. (2021). Efficient synthesis of bepotastine and cloperastine intermediates using engineered alcohol dehydrogenase with a hydrophobic pocket. Retrieved from [Link]

- Google Patents. (n.d.). Method for preparing 4-[(4-chlorophenyl) (2-pyridyl) methoxy] piperidine.

-

Wanfang Data. (2016). Analysis Method of Isomer in Bepotastine Besilate Eye Drops. Retrieved from [Link]

- Zhu, Y., et al. (2022). Strategies for chiral separation: from racemate to enantiomer. RSC Advances, 12(42), 27289-27301.

-

New Drug Approvals. (2018). Bepotastine Besilate. Retrieved from [Link]

-

Chiralpedia. (2024). Asymmetric Synthesis in Industry: From Lab to Market. Retrieved from [Link]

-

MDPI. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]

- Patel, A. V., et al. (2004). Biocatalysis: Synthesis of Chiral Intermediates for Drugs. Current Organic Chemistry, 8(13), 1241-1265.

- Google Patents. (n.d.). Synthesis method of 2-[(-4-chlorophenyl)(4-piperidinyl-oxy)methyl]pyridine having single optical isomer.

-

Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

Sources

- 2. 2-[(4-Chlorophenyl)(4-piperidinyloxy)methyl]pyridine | 122368-54-1 [chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. CN104031029A - Synthesis method of 2-[(-4-chlorophenyl)(4-piperidinyl-oxy)methyl]pyridine having single optical isomer - Google Patents [patents.google.com]

- 5. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chiral synthesis method of bepotastine besilate intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, (S)- | C17H19ClN2O | CID 10892005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-((4-Chlorophenyl)(4-piperidinyloxy)methyl)pyridine | C17H19ClN2O | CID 11141197 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Discovery and Development of 2-((Piperidin-4-yloxy)methyl)pyridine Analogs: A Technical Guide

This guide provides an in-depth exploration of the discovery and development of 2-((piperidin-4-yloxy)methyl)pyridine analogs, a class of compounds that has yielded significant therapeutic agents. We will delve into the medicinal chemistry, pharmacological evaluation, and structure-activity relationships (SAR) that have driven the optimization of these molecules. Bepotastine, a potent and selective histamine H1 receptor antagonist, will serve as our primary case study to illustrate the key principles and experimental workflows in the journey from a core scaffold to a clinically successful drug.

Introduction: The Promise of the this compound Scaffold

The piperidine moiety is a highly privileged scaffold in medicinal chemistry, present in a wide array of clinically approved drugs targeting various diseases.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an attractive component for molecular design. The this compound core combines this versatile piperidine ring with a pyridine and an ether linkage, creating a unique three-dimensional structure with multiple points for chemical modification.

The therapeutic potential of this scaffold was realized with the discovery and development of bepotastine.[1][2] Bepotastine is a second-generation antihistamine that not only acts as a potent and selective antagonist of the histamine H1 receptor but also exhibits mast cell stabilizing and anti-inflammatory properties.[2] This multi-faceted mechanism of action has made it an effective treatment for allergic conditions such as allergic rhinitis and ocular itching associated with allergic conjunctivitis.[2]

This guide will dissect the journey of this class of compounds, providing researchers, scientists, and drug development professionals with a comprehensive understanding of the strategies and methodologies employed in their discovery and optimization.

Medicinal Chemistry: Synthesizing and Optimizing the Core

The successful development of this compound analogs hinges on efficient synthetic strategies and a deep understanding of how structural modifications impact biological activity.

Synthesis of the Core Scaffold and Bepotastine

The synthesis of bepotastine and its analogs typically involves a convergent approach, where key fragments are prepared separately and then coupled. A representative synthetic pathway is outlined below.

Experimental Protocol: Synthesis of Bepotastine

Step 1: Synthesis of (S)-(4-chlorophenyl)(pyridin-2-yl)methanol

-

Reaction Setup: To a solution of (4-chlorophenyl)(pyridin-2-yl)methanone in a suitable aprotic solvent (e.g., dichloromethane, toluene, tetrahydrofuran), add a chiral catalyst.

-

Asymmetric Hydrogenation: Carry out the asymmetric hydrogenation under a hydrogen atmosphere (pressure may range from 0.5 to 10 MPa) at a controlled temperature (typically 25-100°C).

-

Work-up and Purification: After the reaction is complete (monitored by TLC or HPLC), quench the reaction and perform an aqueous work-up. The chiral alcohol product is then purified by column chromatography.

Step 2: Synthesis of (S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine

-

Reaction Setup: In a suitable solvent, combine (S)-(4-chlorophenyl)(pyridin-2-yl)methanol with a protected 4-hydroxypiperidine derivative (e.g., N-Boc-4-hydroxypiperidine) in the presence of a base.

-

Etherification: The reaction is typically carried out at elevated temperatures to facilitate the ether bond formation.

-

Deprotection: Following the etherification, the protecting group on the piperidine nitrogen is removed under appropriate conditions (e.g., acid treatment for a Boc group).

-

Purification: The desired product is purified by column chromatography.

Step 3: Synthesis of Bepotastine

-

Alkylation: The secondary amine of (S)-2-((4-chlorophenyl)(piperidin-4-yloxy)methyl)pyridine is alkylated with an ethyl 4-bromobutyrate in the presence of a base (e.g., potassium carbonate) in a solvent like acetone.

-

Hydrolysis: The resulting ester is then hydrolyzed to the carboxylic acid using a base such as sodium hydroxide in an aqueous alcohol solution.

-

Salt Formation (Optional): For the clinically used form, bepotastine besilate, the free acid is treated with benzenesulfonic acid.

-

Final Purification: The final product is purified by recrystallization.

Synthetic Workflow Diagram

Caption: A workflow for SAR exploration of the core scaffold.

Pharmacology: Unraveling the Mechanism of Action

A thorough pharmacological characterization is essential to understand the therapeutic potential and safety profile of new chemical entities. For this compound analogs, the primary focus is on their interaction with the histamine H1 receptor and their anti-allergic effects.

In Vitro Assays

Histamine H1 Receptor Functional Assay

This assay determines the potency of a compound to inhibit the function of the H1 receptor.

Experimental Protocol: Intracellular Calcium Mobilization Assay

-

Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human histamine H1 receptor are cultured in appropriate media.

-

Cell Plating: Cells are seeded into 96-well or 384-well plates and allowed to adhere overnight.

-

Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution.

-

Compound Addition: The test compounds (analogs) at various concentrations are added to the wells and pre-incubated for a specific period.

-

Histamine Challenge: Histamine is added to the wells to stimulate the H1 receptor, and the resulting change in intracellular calcium concentration is measured using a fluorescence plate reader.

-

Data Analysis: The IC50 values (the concentration of the compound that inhibits 50% of the histamine response) are calculated from the concentration-response curves.

Mast Cell Stabilization Assay

This assay assesses the ability of a compound to prevent the release of histamine and other inflammatory mediators from mast cells.

Experimental Protocol: Rat Peritoneal Mast Cell Degranulation Assay

-

Mast Cell Isolation: Mast cells are isolated from the peritoneal cavity of rats.

-

Cell Culture and Sensitization: The isolated mast cells are cultured and may be sensitized with an appropriate stimulus (e.g., IgE).

-

Compound Incubation: The mast cells are pre-incubated with various concentrations of the test compounds.

-

Degranulation Induction: Degranulation is induced by adding a secretagogue (e.g., antigen for sensitized cells, or a calcium ionophore like A23187).

-

Histamine Measurement: The amount of histamine released into the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) or a fluorometric assay.

-

Data Analysis: The percentage of inhibition of histamine release is calculated for each compound concentration, and IC50 values are determined.

In Vivo Models

Animal models of allergic diseases are crucial for evaluating the in vivo efficacy of new drug candidates. The guinea pig model of allergic conjunctivitis is a well-established model for this purpose.

Experimental Protocol: Ovalbumin-Induced Allergic Conjunctivitis in Guinea Pigs

-

Sensitization: Guinea pigs are actively sensitized by intraperitoneal and subcutaneous injections of ovalbumin (OVA) emulsified in alum.

-

Allergen Challenge: After a sensitization period (e.g., 14 days), the animals are challenged by topical instillation of an OVA solution into the conjunctival sac of one eye. The contralateral eye receives a vehicle control.

-

Drug Administration: Test compounds are administered topically to the challenged eye at various time points before the allergen challenge.

-

Clinical Scoring: The clinical signs of allergic conjunctivitis, such as conjunctival redness, chemosis (swelling), and watery discharge, are scored at different time points after the challenge.

-

Histological Analysis: At the end of the experiment, conjunctival tissues can be collected for histological analysis to assess cellular infiltration, particularly of eosinophils.

-

Data Analysis: The clinical scores and eosinophil counts are compared between the vehicle-treated and drug-treated groups to determine the efficacy of the test compounds.

Proposed Signaling Pathway

Caption: The dual mechanism of action of bepotastine analogs.

Future Perspectives

The this compound scaffold, exemplified by the success of bepotastine, continues to be a promising starting point for the discovery of new anti-allergic and anti-inflammatory agents. Future research in this area could focus on:

-

Enhancing Potency and Duration of Action: Fine-tuning the SAR could lead to the development of analogs with picomolar affinity for the H1 receptor and an extended duration of action, potentially allowing for once-daily dosing.

-

Improving Selectivity: While bepotastine has a good selectivity profile, further modifications could aim to completely eliminate any off-target activity, further improving its safety.

-

Targeting Additional Pathways: Analogs could be designed to incorporate pharmacophores that target other key inflammatory mediators or receptors involved in the allergic cascade, leading to broader and more effective therapeutic agents.

-

Exploring New Therapeutic Areas: The anti-inflammatory properties of these compounds could be explored for their potential in treating other inflammatory conditions beyond allergies.

By leveraging the knowledge gained from the development of bepotastine and employing modern drug discovery technologies, the this compound scaffold holds the potential to deliver the next generation of innovative therapies for allergic and inflammatory diseases.

References

- PubChem. (n.d.). Bepotastine besilate. National Center for Biotechnology Information.

- U.S. Food and Drug Administration. (2009). Bepreve (bepotastine besilate ophthalmic solution) 1.5% Prescribing Information.

-

Wikipedia. (n.d.). Bepotastine. Retrieved from [Link]

- Kida, T., et al. (2010). Bepotastine besilate, a highly selective histamine H(1) receptor antagonist, suppresses vascular hyperpermeability and eosinophil recruitment in in vitro and in vivo experimental allergic conjunctivitis models. Experimental Eye Research, 91(1), 99-105.

- Takahashi, H., et al. (2004). Bepotastine besilate, a new H1-receptor antagonist, has an inhibitory effect on the nasal late-phase response in sensitized guinea pigs. Pharmacology, 70(3), 149-154.

- Macejko, T. T., et al. (2009). Time to onset and duration of action of the antihistamine bepotastine besilate ophthalmic solutions 1.0% and 1.5% in allergic conjunctivitis: a phase III, single-center, prospective, randomized, double-masked, placebo-controlled, conjunctival allergen challenge assessment in adults and children. Clinical Therapeutics, 31(9), 1908-1921.

- Carr, W. W., et al. (2011). Critical appraisal of bepotastine in the treatment of ocular itching associated with allergic conjunctivitis. Clinical Ophthalmology, 5, 235-243.

- Abelson, M. B., et al. (2009). A randomized, double-masked, placebo-controlled, conjunctival allergen challenge study of bepotastine besilate ophthalmic solution 1.5% in patients with allergic conjunctivitis. Clinical Therapeutics, 31(9), 1895-1907.

- Ube Industries, Ltd., & Tanabe Seiyaku Co., Ltd. (1998). Piperidine derivative and salt thereof.

- Kita, J. I., et al. (2000). Process for preparing optically active piperidine derivative. U.S.

- Ha, T. H., et al. (2013). A Novel Synthetic Method for Bepotastine, a Histamine H1 Receptor Antagonist. Bulletin of the Korean Chemical Society, 34(2), 647-650.

- Zhang, C. H., et al. (2019). Identification, Characterization and HPLC Quantification of Process-Related Impurities in Bepotastine Besilate Bulk Drug. Drug Research, 69(11), 609-615.

- Vardanyan, R. (2018). 4-Substituted and 1,4-Disubstituted Piperidines. In Piperidine-Based Drug Discovery. Elsevier.

- Simons, F. E., & Simons, K. J. (2011). Histamine and H1-antihistamines: celebrating a century of progress. The Journal of Allergy and Clinical Immunology, 128(6), 1139-1150.e4.

- Yato, N., et al. (1997). [Antiallergic effects of the new antiallergic agent bepotastine besilate (TAU-284)]. Nihon Yakurigaku Zasshi, 110(5), 295-306.

- Nakahara, T., et al. (2003). Bepotastine besilate rapidly inhibits mite-antigen induced immediate reactions in atopic dermatitis.

- Bepotastine. (n.d.). In DrugBank.

- PubChem. (n.d.). 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine. National Center for Biotechnology Information.

- PubChem. (n.d.). 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, (S)-. National Center for Biotechnology Information.

- Synthonix Corporation. (n.d.). (S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine. Product Page.

- MedchemExpress. (n.d.). 2-{s-(4-Chlorophenyl)(4-Piperidinyloxy)Methyl}Pyridine. Product Page.

- BLDpharm. (n.d.). (S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine. Product Page.

- Veeprho. (n.d.). Bepotastine Piperidine N-Oxide. Product Page.

- Slideshare. (2016). SAR of H1 Receptor Antagonists.

- YouTube. (2020). SAR of H1 Antagonist| Antihistamines| With structure and Examples| In Easy way.

Sources

A Technical Guide to the Spectroscopic Characterization of 2-((Piperidin-4-yloxy)methyl)pyridine and its Analogs

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating Data Scarcity for Novel Compounds

In the landscape of chemical research and drug development, the structural elucidation of novel or sparsely documented compounds is a foundational challenge. This guide addresses the spectroscopic characterization of 2-((Piperidin-4-yloxy)methyl)pyridine, a molecule of interest for its potential applications in medicinal chemistry. However, a comprehensive search of established scientific literature and chemical databases reveals a significant scarcity of published experimental spectroscopic data for this specific compound.

To provide a robust and technically valuable resource, this guide will adopt a dual strategy. Firstly, it will present a detailed spectroscopic analysis of a closely related and well-documented analog, 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine . By examining the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this analog, we can establish a validated framework for interpretation. Secondly, this guide will offer expert predictions on how the spectroscopic data would differ for the target molecule, this compound, by considering the structural divergence—namely, the absence of the 4-chlorophenyl group. This comparative approach ensures that the reader gains not only a deep understanding of a relevant chemical entity but also the predictive tools to apply to the target compound.

Molecular Structures and Their Spectroscopic Implications

The primary difference between our target molecule and its analog lies in the substitution at the benzylic carbon. This distinction is paramount as it will significantly influence the electronic environment of the molecule and, consequently, its interaction with various spectroscopic techniques.

Caption: Chemical structures of the target molecule and its analog.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Comparative Analysis

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The chemical shifts (δ) of ¹H and ¹³C nuclei are highly sensitive to their local electronic environments.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Predicted ¹H NMR Data for 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.5 | d | 1H | Pyridine H6 | Deshielded by the adjacent nitrogen atom. |

| ~7.7 | t | 1H | Pyridine H4 | Typical chemical shift for a pyridine proton. |

| ~7.4 | d | 1H | Pyridine H5 | Influenced by the adjacent pyridine nitrogen. |

| ~7.3 | d | 2H | Chlorophenyl H | Protons on the chlorophenyl ring. |

| ~7.2 | d | 2H | Chlorophenyl H | Protons on the chlorophenyl ring. |

| ~7.1 | t | 1H | Pyridine H3 | Typical chemical shift for a pyridine proton. |

| ~5.5 | s | 1H | Benzylic CH | Singlet due to the absence of adjacent protons. |

| ~3.6 | m | 1H | Piperidine CH-O | Methine proton on the piperidine ring adjacent to oxygen. |

| ~3.1 | m | 2H | Piperidine CH₂-N (axial) | Axial protons on the piperidine ring adjacent to nitrogen. |

| ~2.7 | m | 2H | Piperidine CH₂-N (equatorial) | Equatorial protons on the piperidine ring adjacent to nitrogen. |

| ~1.9 | m | 2H | Piperidine CH₂ (axial) | Axial protons on the piperidine ring. |

| ~1.6 | m | 2H | Piperidine CH₂ (equatorial) | Equatorial protons on the piperidine ring. |

Predicted Changes for this compound:

The most significant change will be the replacement of the chlorophenyl protons and the benzylic proton with a methylene group attached to the pyridine ring.

-

Methylene Protons: A new singlet would appear, likely in the range of 4.5-5.0 ppm , corresponding to the -O-CH₂-Py protons. This is upfield compared to the benzylic proton of the analog due to the absence of the electron-withdrawing phenyl ring.

-

Pyridine Protons: The chemical shifts of the pyridine protons would be slightly affected due to the change in the electronic nature of the substituent at the 2-position.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.

Predicted ¹³C NMR Data for 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine:

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | Pyridine C2 |

| ~149 | Pyridine C6 |

| ~140 | Chlorophenyl C (ipso to Cl) |

| ~136 | Pyridine C4 |

| ~133 | Chlorophenyl C (ipso to CH) |

| ~129 | Chlorophenyl CH |

| ~128 | Chlorophenyl CH |

| ~122 | Pyridine C5 |

| ~120 | Pyridine C3 |

| ~80 | Benzylic CH |

| ~75 | Piperidine CH-O |

| ~45 | Piperidine CH₂-N |

| ~30 | Piperidine CH₂ |

Predicted Changes for this compound:

-

Aromatic Carbons: The signals corresponding to the chlorophenyl ring (~128-140 ppm) would be absent.

-

Methylene Carbon: A new signal for the -O-CH₂-Py carbon would appear, likely in the range of 70-75 ppm .

-

Benzylic Carbon: The signal for the benzylic carbon (~80 ppm) would be absent.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Predicted IR Absorption Bands for 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine:

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| ~3300 | N-H stretch | Secondary amine (Piperidine) |

| ~3100-3000 | C-H stretch | Aromatic |

| ~2950-2850 | C-H stretch | Aliphatic |

| ~1600, ~1480 | C=C stretch | Aromatic rings (Pyridine, Phenyl) |

| ~1250 | C-O stretch | Ether |

| ~1100 | C-N stretch | Amine |

| ~830 | C-H bend | 1,4-disubstituted benzene |

| ~750 | C-Cl stretch | Chloroalkane |

Predicted Changes for this compound:

The IR spectrum of the target molecule would be very similar to that of the analog. The most notable differences would be:

-

Absence of C-Cl Stretch: The absorption band around 750 cm⁻¹ corresponding to the C-Cl bond would be absent.

-

Aromatic C-H Bending: The pattern of out-of-plane C-H bending vibrations in the 900-650 cm⁻¹ region would be simpler, reflecting the monosubstituted pyridine ring rather than the additional 1,4-disubstituted phenyl ring.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions.

Predicted Mass Spectrometry Data for 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine:

-

Molecular Ion (M⁺): A prominent peak would be expected at an m/z corresponding to the molecular weight of the compound (C₁₇H₁₉ClN₂O), which is approximately 302.12 g/mol . The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) would result in a characteristic M+2 peak.

-

Major Fragmentation Pathways:

-

Loss of the chlorophenyl radical to give a fragment at m/z ~191.

-

Cleavage of the C-O bond to generate a piperidin-4-yloxy radical and a [M - C₅H₁₀NO]⁺ ion.

-

Fragmentation of the piperidine ring.

-

Predicted Changes for this compound:

-

Molecular Ion (M⁺): The molecular ion peak would be at a lower m/z, corresponding to the molecular formula C₁₂H₁₈N₂O, which is approximately 206.14 g/mol .

-

Fragmentation: The fragmentation pattern would be simpler due to the absence of the chlorophenyl group. Key fragments would likely arise from:

-

Cleavage of the ether bond.

-

Fragmentation of the piperidine and pyridine rings.

-

Experimental Protocols and Workflows

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a novel compound.

Caption: A generalized workflow for compound characterization.

Conclusion and Future Outlook

While experimental data for this compound remains elusive in the public domain, a detailed analysis of its close analog, 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, provides a strong foundation for predicting its spectroscopic properties. This guide has outlined the expected NMR, IR, and MS characteristics of the target molecule through a comparative and theoretical lens.

For researchers actively working on the synthesis and characterization of this compound, the predictions and interpretations within this document can serve as a valuable reference for experimental design and data analysis. The publication of its experimental spectroscopic data would be a valuable contribution to the chemical science community.

References

Due to the absence of direct experimental data for the target compound, this section provides references to authoritative sources on spectroscopic techniques and databases that house information on related compounds.

-

PubChem. National Center for Biotechnology Information. "2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine." PubChem Compound Summary for CID 11141197. [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

(S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine structure elucidation

A Technical Guide to the Structure Elucidation of (S)-Bepotastine

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Bepotastine, the active enantiomer in the second-generation antihistamine Bepreve®, represents a cornerstone in the management of allergic conjunctivitis.[1][2] Its therapeutic success hinges on its precise molecular architecture. This guide provides an in-depth, technically-focused narrative on the comprehensive strategy required for the unambiguous structure elucidation of (S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, the core of Bepotastine. Moving beyond a simple listing of techniques, this document elucidates the causal logic behind the multi-faceted analytical approach, detailing not just the "how" but the critical "why" for each experimental choice. We will explore the synergistic application of mass spectrometry, advanced nuclear magnetic resonance (NMR) spectroscopy, and essential chiroptical techniques. Each section is designed to be a self-validating system, providing detailed protocols and interpretation frameworks grounded in authoritative standards, ensuring both scientific integrity and practical applicability for professionals in the pharmaceutical sciences.

Introduction: The Imperative for Stereospecific Characterization

Bepotastine is a potent and selective histamine H1 receptor antagonist.[1] It also functions as a mast cell stabilizer and suppresses eosinophil migration, providing a multi-pronged approach to treating allergic inflammation.[1] The commercially available drug is the enantiomerically pure S-(+)-enantiomer.[2] In chiral drug development, isolating a single enantiomer is a deliberate strategy to optimize therapeutic efficacy and minimize potential off-target effects or differing metabolic profiles that could be associated with the other enantiomer (the "distomer").[3]

Therefore, the rigorous and unequivocal confirmation of the molecule's identity, including its atomic connectivity, and most critically, its absolute stereochemistry, is a non-negotiable prerequisite for regulatory approval and clinical use. This guide outlines the integrated analytical workflow designed to achieve this.

Chapter 1: Establishing the Constitutional Isomer: Connectivity and Mass

The first phase of elucidation focuses on confirming the molecular formula and the precise arrangement of atoms—the molecule's constitutional isomerism. This is achieved primarily through the complementary techniques of Mass Spectrometry and Nuclear Magnetic Resonance.

Mass Spectrometry (MS): The Molecular Blueprint

Mass spectrometry provides the foundational data points: the molecule's exact mass and its fragmentation pattern, which offers clues to its substructural components.

Causality: High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental composition with high precision, distinguishing the target molecule from isomers or impurities with the same nominal mass. Electron Impact (EI) or Electrospray Ionization (ESI) followed by tandem MS (MS/MS) is used to induce and analyze fragmentation, providing a "fingerprint" that validates the connectivity of the pyridine, chlorophenyl, and piperidine moieties.[4]

Expected Fragmentation: The fragmentation of pyridine-containing compounds can be complex.[5][6] Key expected fragmentation pathways for Bepotastine would involve cleavage at the ether linkage and fragmentation of the piperidine ring. The presence of chlorine provides a characteristic isotopic pattern (approximately 3:1 ratio for ³⁵Cl/³⁷Cl), which must be observed in the molecular ion and any chlorine-containing fragments.

Protocol: High-Resolution Tandem Mass Spectrometry

-

Sample Preparation: Prepare a 1 mg/mL solution of the analyte in a 50:50 acetonitrile:water mixture with 0.1% formic acid to facilitate ionization.

-

Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an ESI source.

-

Infusion: Infuse the sample directly at a flow rate of 5-10 µL/min.

-

Full Scan (MS1): Acquire data in positive ion mode over a mass range of m/z 100-1000 to identify the protonated molecular ion [M+H]⁺.

-

Data Analysis (MS1): Verify that the measured mass of the [M+H]⁺ ion is within 5 ppm of the theoretical mass for C₂₁H₂₆ClN₂O₃⁺.

-

Tandem MS (MS/MS): Select the [M+H]⁺ ion for collision-induced dissociation (CID) using a normalized collision energy of 20-40 eV.

-

Data Analysis (MS/MS): Analyze the resulting product ion spectrum to identify key fragments corresponding to the chlorophenyl-pyridine-methyl group and the piperidine moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map

NMR spectroscopy is the most powerful tool for the definitive elucidation of small molecule structures in solution.[7][8][9] A suite of 1D and 2D NMR experiments provides a complete picture of the proton and carbon environments and their correlations.[10]

Causality & Experimental Suite:

-

¹H NMR: Identifies all unique proton environments, their integration (number of protons), and their coupling patterns (neighboring protons). This is crucial for distinguishing the aromatic protons on the chlorophenyl and pyridine rings from the aliphatic protons on the piperidine ring.

-

¹³C NMR: Identifies all unique carbon environments. The chemical shifts provide information about the functional groups (e.g., aromatic vs. aliphatic carbons).

-

2D COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) couplings, allowing for the mapping of spin systems within the piperidine ring and tracing connectivity.

-

2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon, assigning the carbon signals based on the more easily interpreted proton spectrum.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): This is the keystone experiment for piecing the molecular fragments together. It reveals long-range (2-3 bond) correlations between protons and carbons, establishing the connectivity between the chlorophenyl ring, the methine bridge (the chiral center), the pyridine ring, and the piperidine ring through the ether linkage.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (S)-Bepotastine Core Structure (Note: Predicted values. Actual values may vary based on solvent and experimental conditions.)

| Atom(s) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |

| Pyridine C2 | - | ~160 | H6' -> C2, Hα -> C2 |

| Pyridine C3, C4, C5 | 7.2 - 7.8 | ~122-138 | Aromatic H's -> Adjacent C's |

| Pyridine C6 | ~8.5 | ~149 | H5' -> C6, Hα -> C6 |

| Chlorophenyl C1' | - | ~140 | Hα -> C1', H2'/6' -> C1' |

| Chlorophenyl C2'/6' | ~7.4 | ~129 | Hα -> C2'/6', H3'/5' -> C2'/6' |

| Chlorophenyl C3'/5' | ~7.3 | ~128 | H2'/6' -> C3'/5' |

| Chlorophenyl C4' | - | ~133 | H3'/5' -> C4' |

| Methine (Chiral Cα) | ~5.5 | ~80 | Hα -> C2, C6, C1', C2'/6', C4" |

| Piperidine C4" | ~3.6 | ~75 | Hα -> C4", H3"/5" -> C4" |

| Piperidine C3"/5" | 1.5 - 2.0 | ~30-35 | H4" -> C3"/5", H2"/6" -> C3"/5" |

| Piperidine C2"/6" | 2.2 - 2.8 | ~45-50 | H3"/5" -> C2"/6" |

Protocol: NMR Experiment Suite

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Use a 500 MHz or higher field NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.[9]

-

¹H NMR: Acquire a standard 1D proton spectrum with 16-32 scans.

-

¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum with 1024-2048 scans.

-

2D Experiments: Acquire standard gradient-selected COSY, HSQC, and HMBC spectra. Optimize the HMBC experiment for a long-range coupling constant of 8 Hz.

-

Data Processing & Interpretation: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Systematically assign all proton and carbon signals, building fragments with COSY and HSQC data, and connecting them using key HMBC correlations as outlined in Table 1.

Caption: Key HMBC correlations confirming the core structure of Bepotastine.

Chapter 2: Defining Chirality: The Absolute Configuration

With the connectivity established, the next critical phase is to determine the absolute configuration of the single stereocenter. This is the defining characteristic of the (S)-enantiomer.

Chiral High-Performance Liquid Chromatography (HPLC): Enantiomeric Purity

Chiral HPLC is the gold standard for separating enantiomers and assessing enantiomeric purity.[3][11][12]

Causality: The separation relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.[11] Polysaccharide-based CSPs are often effective for a wide range of chiral compounds, including antihistamines.[11][13] This technique is essential to confirm that the sample is indeed the single (S)-enantiomer and to quantify the presence of the (R)-enantiomer, which is considered an impurity.

Protocol: Chiral HPLC Method Development

-

Column Screening: Screen several polysaccharide-based chiral columns (e.g., Chiralpak IA, ID, IC) under normal-phase, polar organic, and reversed-phase conditions.[13]

-

Mobile Phase Optimization:

-

Normal Phase: Use hexane/isopropanol or hexane/ethanol mixtures with a basic additive like diethylamine (DEA) to improve peak shape.

-

Polar Organic: Use acetonitrile or methanol with additives.

-

-

Parameter Optimization: Adjust the mobile phase composition and flow rate to achieve baseline separation (Resolution > 2.0) between the (S) and (R) enantiomers.

-

Validation: Validate the method for specificity, linearity, accuracy, and precision according to ICH guidelines.

-

Analysis: Inject the sample and a racemic standard to identify the peaks and quantify the enantiomeric excess (% ee) of the sample.

Absolute Configuration Determination: Unambiguous Proof

While chiral HPLC separates enantiomers, it does not inherently identify which peak corresponds to the (S) or (R) configuration. An independent, absolute method is required.

Causality & Methods:

-

X-Ray Crystallography: If a suitable single crystal can be grown, X-ray crystallography provides an unambiguous, three-dimensional structure of the molecule, directly revealing the absolute configuration.[14][15][16] This is considered the definitive method.[] A crystal structure for bepotastine besilate has been published, confirming its configuration.[18]

-

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[19] The experimental VCD spectrum is then compared to a spectrum predicted by quantum-chemical computations for a known configuration (e.g., the S-configuration). A match between the experimental and computed spectra confirms the absolute configuration.[20] VCD is exceptionally powerful as it does not require crystallization and can be performed on the sample directly.[21][22]

Caption: Integrated workflow for the complete structure elucidation of (S)-Bepotastine.

Chapter 3: Purity and Impurity Profiling

Structure elucidation is incomplete without considering potential impurities, which can arise from the synthesis or degradation.[23][24][25]

Causality: The synthesis of Bepotastine involves the resolution of a racemic intermediate.[26] Incomplete resolution can lead to the presence of the (R)-enantiomer as a chiral impurity. Other potential impurities include starting materials, by-products (e.g., esterified intermediates), or N-oxides.[23] LC-MS is the ideal technique for detecting and identifying these impurities at trace levels.

Table 2: Common Bepotastine Process-Related Impurities

| Impurity Name | Structure | Reason for Presence |

| (R)-Bepotastine | Enantiomer | Incomplete chiral resolution |

| Bepotastine Ethyl Ester | Ester of the butanoic acid | Unreacted intermediate from synthesis |

| Bepotastine N-Oxide | Oxidation of pyridine or piperidine nitrogen | Oxidation during synthesis or storage |

Conclusion: A Synthesis of Orthogonal Data

The definitive structure elucidation of (S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine is not the result of a single experiment, but a carefully orchestrated synthesis of data from multiple, orthogonal analytical techniques. Mass spectrometry provides the molecular formula and fragmentation map. A comprehensive suite of NMR experiments unequivocally establishes the atomic connectivity. Finally, chiroptical methods, specifically chiral HPLC for enantiomeric purity and VCD or X-ray crystallography for absolute configuration, provide the crucial stereochemical information. This rigorous, self-validating approach ensures the identity, purity, and stereochemical integrity of the active pharmaceutical ingredient, forming the bedrock of its quality control and regulatory acceptance.

References

-

PubChem. (n.d.). Bepotastine Besilate. National Center for Biotechnology Information. Retrieved from [Link]

-

New Drug Approvals. (2018, September 17). Bepotastine Besilate. Retrieved from [Link]

-

Dong, M. W. (2007). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Bepotastine Besylate-impurities. Retrieved from [Link]

-

Novotná, P., et al. (2024). Solid-state vibrational circular dichroism for pharmaceutical applications: Polymorphs and cocrystal of sofosbuvir. International Journal of Pharmaceutics. Retrieved from [Link]

-

Rap, D. B., et al. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Physical Chemistry Chemical Physics. Retrieved from [Link]

-

Wlodawer, A., et al. (2016). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Protein Science. Retrieved from [Link]

-

Martin, G. E., & Williams, A. J. (2014). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. Journal of Natural Products. Retrieved from [Link]

-

SynZeal. (n.d.). Bepotastine Impurities. Retrieved from [Link]

-

Al-Saeed, F. A., et al. (2023). Advances in Simple and Chiral-HPLC Methods for Antiallergic Drugs and Chiral Recognition Mechanism. Molecules. Retrieved from [Link]

-

De-La-Torre-Iglesias, M., et al. (2015). Chiral Drug Analysis in Forensic Chemistry: An Overview. Journal of Analytical & Bioanalytical Techniques. Retrieved from [Link]

-

Spark904. (n.d.). Absolute configuration of complex chiral molecules. Retrieved from [Link]

-

Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

-

Nuclear Magnetic Resonance, Volume 51. (2025). NMR spectroscopy of small molecules in solution. Royal Society of Chemistry. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Bepotastine-impurities. Retrieved from [Link]

-

Wang, F., et al. (2025). The crystal structure of bepotastine besilate, C27H31ClN2O6S. Zeitschrift für Kristallographie - New Crystal Structures. Retrieved from [Link]

-

Novotná, P., et al. (2022). Solid-state vibrational circular dichroism for pharmaceutical purposes. ChemRxiv. Retrieved from [Link]

-

In-Suk, K. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Journal of Pharmaceutical Research & Reports. Retrieved from [Link]

-

Kumar, A., & Singh, A. (2025). Chromatographic Separation of Antihistamine Drugs using HPLC. ResearchGate. Retrieved from [Link]

-

University of Gothenburg. (2023). Small molecule-NMR. Retrieved from [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

-

ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine. Retrieved from [Link]

-

Li, F., et al. (2018). Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS. New Journal of Chemistry. Retrieved from [Link]

-